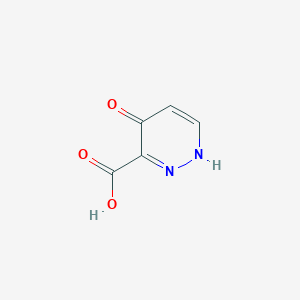![molecular formula C13H19Cl2N B6260420 2-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 1432680-04-0](/img/new.no-structure.jpg)
2-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride is a chemical compound belonging to the arylcyclohexylamine class. This compound has a molecular formula of C13H19Cl2N and a molecular weight of 260.2.
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves several steps. One efficient method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of this alkene by potassium permanganate yields the corresponding hydroxy ketone intermediate. The imination of this intermediate by methylamine and subsequent rearrangement at elevated temperatures results in the formation of the desired compound .
Chemical Reactions Analysis
2-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form hydroxy ketone intermediates.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.
Common reagents used in these reactions include potassium permanganate for oxidation and methylamine for imination . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Biology: The compound is studied for its effects on biological systems, particularly its anesthetic properties.
Medicine: It is investigated for its potential use as an anesthetic and its effects on the central nervous system.
Industry: The compound is utilized in the development of new anesthetic drugs and other pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride involves its interaction with the central nervous system. It acts as a dissociative anesthetic by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception and memory. This blockade results in the dissociative effects observed with the compound.
Comparison with Similar Compounds
2-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride is similar to other arylcyclohexylamine compounds such as ketamine and phencyclidine. it is unique in its specific chemical structure and its dissociative anesthetic properties. Similar compounds include:
Ketamine: Another dissociative anesthetic with a similar mechanism of action.
Phencyclidine (PCP): A compound with similar dissociative effects but different chemical structure.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.
Properties
CAS No. |
1432680-04-0 |
|---|---|
Molecular Formula |
C13H19Cl2N |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



